1-benzyl-2-(2-chlorostyryl)-1H-1,3-benzimidazole
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Overview
Description
1-benzyl-2-(2-chlorostyryl)-1H-1,3-benzimidazole is a synthetic organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-2-(2-chlorostyryl)-1H-1,3-benzimidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced at the 1-position of the benzimidazole core through a nucleophilic substitution reaction using benzyl chloride in the presence of a base such as sodium hydride.
Introduction of the 2-Chlorostyryl Group: The 2-chlorostyryl group can be introduced at the 2-position through a Heck coupling reaction between the benzimidazole derivative and 2-chlorostyrene in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and employing cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-2-(2-chlorostyryl)-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorostyryl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole core.
Reduction: Reduced derivatives with hydrogenated double bonds.
Substitution: Substituted derivatives with nucleophiles replacing the chlorine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active benzimidazoles.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-2-(2-chlorostyryl)-1H-1,3-benzimidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chlorostyryl group may facilitate binding to hydrophobic pockets, while the benzimidazole core can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-2-styryl-1H-1,3-benzimidazole: Lacks the chlorine substituent, which may affect its biological activity and chemical reactivity.
1-benzyl-2-(2-bromostyryl)-1H-1,3-benzimidazole: Contains a bromine atom instead of chlorine, potentially altering its reactivity and interactions.
1-benzyl-2-(2-methylstyryl)-1H-1,3-benzimidazole: Features a methyl group instead of chlorine, which may influence its hydrophobicity and binding properties.
Uniqueness
1-benzyl-2-(2-chlorostyryl)-1H-1,3-benzimidazole is unique due to the presence of the chlorine atom in the styryl group, which can significantly impact its chemical reactivity and biological interactions. The chlorine atom can participate in halogen bonding and influence the compound’s overall electronic properties.
Properties
IUPAC Name |
1-benzyl-2-[(E)-2-(2-chlorophenyl)ethenyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2/c23-19-11-5-4-10-18(19)14-15-22-24-20-12-6-7-13-21(20)25(22)16-17-8-2-1-3-9-17/h1-15H,16H2/b15-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKCVSVRDTUOQS-CCEZHUSRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C=CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2/C=C/C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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